molecular formula C21H17ClN2O4 B11611857 (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11611857
M. Wt: 396.8 g/mol
InChI Key: DVGBXCWHXLIJFD-RQZCQDPDSA-N
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Description

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the chlorophenyl group, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Ethyl 3-(furan-2-yl)propionate: Shares the furan ring but differs in other structural aspects.

Uniqueness

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of functional groups and rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(2-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C21H17ClN2O4/c1-12(25)11-24-20(26)17(13(2)18(10-23)21(24)27)9-16-7-8-19(28-16)14-3-5-15(22)6-4-14/h3-9,12,25H,11H2,1-2H3/b17-9+

InChI Key

DVGBXCWHXLIJFD-RQZCQDPDSA-N

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)CC(C)O)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)CC(C)O)C#N

Origin of Product

United States

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